4-Bromo-2-methylisoquinolin-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one and related compounds involves catalytic processes and intramolecular reactions. One notable method involves the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from readily available precursors, suggesting a mechanism that involves the formation of a bromonium ylide as a key intermediate through the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene (He et al., 2016). Another approach for the synthesis of isoquinolin-1(2H)-ones involves a cascade one-pot method using α-bromo ketones and benzamides via Pd-catalyzed C-H activation, highlighting the versatility and efficiency of palladium in facilitating complex molecular architectures (Xie et al., 2018).
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Isoquinolines are widely used in medicinal chemistry and drug discovery due to their bioactive properties .
- They are considered as important components of many biologically active products .
- Isoquinolines are used as components of anti-cancer, anti-malarial and some other drugs .
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
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Synthesis of Isoquinoline Derivatives
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
- Some of these have already been implemented via semi-synthesis or total synthesis .
- Various methods have been proposed for the synthesis of isoquinolines, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method .
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Functionalized Quinoline Motifs
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Pharmacological Applications
- Isoquinolines have been found to have a wide range of biological activities .
- They are used in the treatment of various ailments such as tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, endocrine and metabolic diseases .
- Many drugs containing isoquinoline structures are in clinical application or at the pre-clinical stage .
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Natural Alkaloids
Safety And Hazards
The safety information for 4-Bromo-2-methylisoquinolin-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-bromo-2-methylisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYRWLPOFCNZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309871 | |
Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylisoquinolin-1(2H)-one | |
CAS RN |
33930-63-1 | |
Record name | 33930-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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